molecular formula C27H25N5O3S B11279293 N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide

N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide

Cat. No.: B11279293
M. Wt: 499.6 g/mol
InChI Key: XDOUUGGCZBTKDX-UHFFFAOYSA-N
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Description

N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinone ring, a sulfanyl group, and a benzamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Triazinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This step involves the incorporation of a sulfanyl group into the triazinone ring, often using thiol reagents.

    Attachment of the Benzamide Moiety: The final step involves coupling the triazinone-sulfanyl intermediate with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazinone ring can be reduced to form corresponding alcohols.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide has diverse applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways and interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-4-methylphenyl]benzamide

InChI

InChI=1S/C27H25N5O3S/c1-16-9-10-22(29-25(34)19-7-5-4-6-8-19)21(14-16)24-26(35)30-27(32-31-24)36-15-23(33)28-20-12-17(2)11-18(3)13-20/h4-14H,15H2,1-3H3,(H,28,33)(H,29,34)(H,30,32,35)

InChI Key

XDOUUGGCZBTKDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C3=NN=C(NC3=O)SCC(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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